molecular formula C22H20O7 B12898272 (S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole

(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole

Cat. No.: B12898272
M. Wt: 396.4 g/mol
InChI Key: GMJRBVPTFUSVJX-FQEVSTJZSA-N
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Description

The compound "(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole" is a stereochemically defined derivative of the furofuran lignan class. Its structure comprises a fused furo[3,4-c]furan core substituted with a 3,4,5-trimethoxyphenyl group and a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety. The stereochemical configuration (S-enantiomer) at the furan junction is critical for its biological interactions, as chirality often dictates binding affinity in lignan derivatives .

Key structural features include:

  • Furo[3,4-c]furan backbone: A bicyclic ether system that imparts rigidity.
  • 3,4,5-Trimethoxyphenyl substituent: Enhances lipophilicity and may influence receptor binding.
  • Benzo[d][1,3]dioxole group: A methylenedioxy ring linked to aromatic systems, common in bioactive lignans.

Properties

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

5-[(3S)-6-(3,4,5-trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole

InChI

InChI=1S/C22H20O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-9,20H,10-11H2,1-3H3/t20-/m0/s1

InChI Key

GMJRBVPTFUSVJX-FQEVSTJZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3CO[C@H](C3=CO2)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3COC(C3=CO2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using trimethoxybenzene and a suitable electrophile.

    Formation of the dioxole ring: This can be accomplished through a cyclization reaction involving a diol and a suitable dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents, stereochemistry, and core modifications. Below is a comparative analysis:

Compound Name Core Structure Substituents Stereochemistry Key Uses/Properties
Target Compound Furo[3,4-c]furan 3,4,5-Trimethoxyphenyl + benzo[d][1,3]dioxole (S)-configuration Research applications (e.g., receptor studies)
Sesamolin (CAS 526-07-8) Hexahydrofuro[3,4-c]furan Two benzo[d][1,3]dioxole groups (1R,3aR,4S,6aR) Lab research (non-drug)
Aschantin Tetrahydrofuro[3,4-c]furan 3,4,5-Trimethoxyphenyl + benzo[d][1,3]dioxole (1S,3aR,4S,6aR) Natural lignan, potential bioactivity
6-[(1S,3aR,4S,6aR)-4-(3,4,5-Trimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-4-methoxy-2H-1,3-benzodioxole Furo[3,4-c]furan 3,4,5-Trimethoxyphenyl + 4-methoxybenzodioxole (1S,3aR,4S,6aR) Structural analog with enhanced solubility

Impact of Substituents on Properties

  • Lipophilicity : The 3,4,5-trimethoxyphenyl group increases lipophilicity compared to analogs like Sesamolin, which has two benzo[d][1,3]dioxole groups. This may enhance membrane permeability but reduce aqueous solubility .
  • Stereochemistry : The (S)-configuration in the target compound contrasts with the (1S,3aR,4S,6aR) configuration in Aschantin. Such differences can lead to divergent binding modes in chiral environments (e.g., enzyme active sites) .

Biological Activity

(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a furan ring fused with a benzo[d][1,3]dioxole moiety and multiple methoxy substituents. This structural complexity contributes to its biological properties.

Anticancer Activity

Research indicates that compounds similar to (S)-5-(4-(3,4,5-trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole possess potent antitumor effects against various cancer cell lines.

Key Findings:

  • IC50 Values : In a study evaluating various benzo[d][1,3]dioxole derivatives, some compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7) .

The anticancer mechanisms of these compounds are multifaceted:

  • EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis revealed that these compounds could cause cell cycle arrest in the G0/G1 phase, inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The presence of methoxy groups at specific positions on the phenyl ring appears to enhance the cytotoxicity of the compound. The structural variations influence the binding affinity to target proteins and ultimately affect biological activity.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anticancer ActivityEGFR inhibition; Apoptosis induction
CytotoxicityCell cycle arrest; Non-toxic to normal cells
Structure-Activity RelationshipEnhanced activity with methoxy substituents

Case Studies

In various studies involving derivatives of benzo[d][1,3]dioxole:

  • A compound similar to (S)-5-(4-(3,4,5-trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole was tested against multiple cancer cell lines and showed promising results with minimal cytotoxic effects on normal cells .
  • Molecular docking studies suggested favorable interactions between these compounds and target proteins involved in cancer progression .

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